molecular formula C9H9BrFNO3 B1329783 3-Fluoro-5-bromotyrosine CAS No. 369-95-9

3-Fluoro-5-bromotyrosine

Cat. No. B1329783
CAS RN: 369-95-9
M. Wt: 278.07 g/mol
InChI Key: DUZDIGZRRMKJFE-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-5-bromotyrosine" is not directly mentioned in the provided papers. However, the papers discuss various halogenated compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for "3-Fluoro-5-bromotyrosine". Halogenated compounds are often used in medicinal chemistry due to their unique reactivity and ability to improve the pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine" . Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds . The chemoenzymatic synthesis approach, as seen in the preparation of deoxyfluoroinositols, could also be relevant for the synthesis of "3-Fluoro-5-bromotyrosine" by introducing fluorine selectively .

Molecular Structure Analysis

While the molecular structure of "3-Fluoro-5-bromotyrosine" is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4'-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation . This technique could be applied to "3-Fluoro-5-bromotyrosine" to determine its conformation and how it might interact with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines , which could be a reaction type applicable to "3-Fluoro-5-bromotyrosine" for further functionalization. The Grignard reaction is another example, used in the synthesis of 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl furanosyl nucleosides , indicating the versatility of fluorinated compounds in nucleoside analog synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Fluoro-5-bromotyrosine" can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity, as seen with 3'-fluoro-2',3'-dideoxy-5-chlorouridine, which is a selective inhibitor of HIV-1 replication . The fluorescence properties of nucleoside analogs with fluorophores replacing the DNA base suggest that "3-Fluoro-5-bromotyrosine" could potentially be modified to serve as a fluorescent probe.

Scientific Research Applications

Microbiological Activities

The synthesis and microbiological activities of monohalogenated analogs of tyrosine, including 3-bromotyrosine and 3-fluorotyrosine, have been studied. These compounds were evaluated as growth inhibitors of various microorganisms like Escherichia coli, Streptococcus faecalis, and Lactobacillus plantarum. The halotyrosines showed differential effectiveness in inhibiting the growth of these microorganisms, with variations observed between the 2- and 3-halotyrosines in their efficacy (McCord et al., 1975).

Tumor Uptake and Imaging

Studies on the synthesis and tumor uptake of brominated and iodinated nucleosides, including analogs of 3-fluoro-5-bromotyrosine, have been conducted. These compounds were investigated for their distribution in animal models with Lewis lung tumors, demonstrating unique patterns of excretion and tumor uptake. Such compounds may offer potential in diagnostic imaging and therapeutic applications for certain types of cancers (Mercer et al., 1989).

Synthesis and Antitumor Activity

Research into the synthesis of various fluoro-substituted nucleosides, including those related to 3-fluoro-5-bromotyrosine, has been conducted to explore their potential antitumor activities. These compounds have been examined for their effects on different cancer cell lines and their potential use in cancer chemotherapy (Rosowsky et al., 1981).

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)benzylamine, indicates that it is a combustible liquid and causes severe skin burns and eye damage .

Future Directions

Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .

properties

IUPAC Name

2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZDIGZRRMKJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958096
Record name 3-Bromo-5-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-bromotyrosine

CAS RN

369-95-9
Record name Tyrosine, 5-bromo-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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